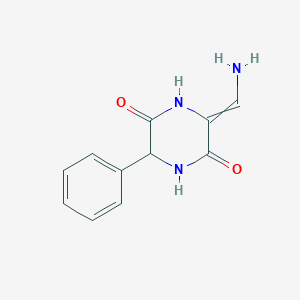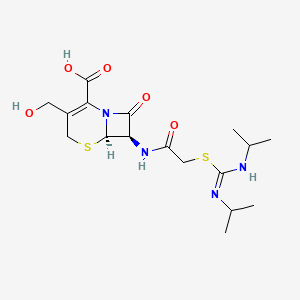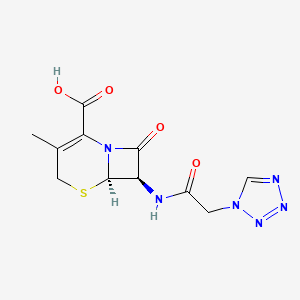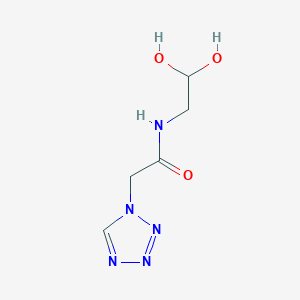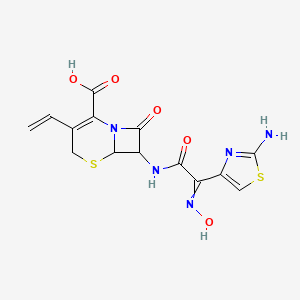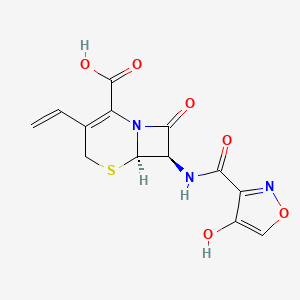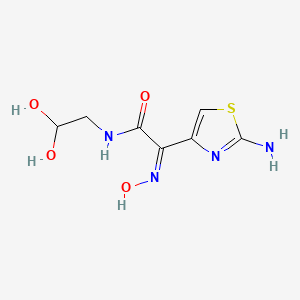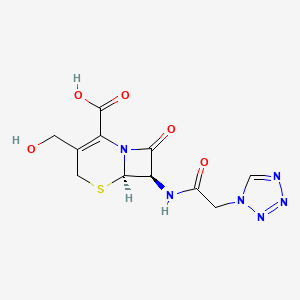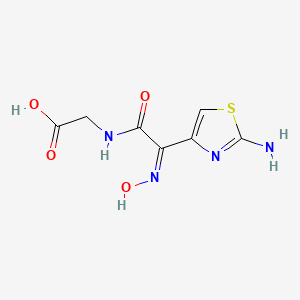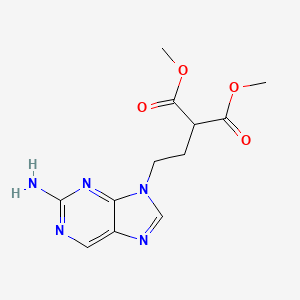
FamciclovirMalonato
Descripción general
Descripción
An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.
Aplicaciones Científicas De Investigación
1. Tratamiento de infecciones por virus del herpes simple tipo 1 (VHS-1) Famciclovir se ha utilizado en estudios para tratar infecciones causadas por el virus del herpes simple tipo 1 (VHS-1). En un estudio, se encontró que tanto Famciclovir como Valaciclovir redujeron significativamente la mortalidad y los títulos del virus excretado de los ojos de ratones infectados con una dosis letal de VHS-1 {svg_1}.
2. Limitación de la virulencia y propagación del VHS-1 Se ha descubierto que Famciclovir es eficaz para limitar la virulencia y propagación del VHS-1. A pesar de las diferencias bioquímicas y farmacológicas entre Famciclovir y Valaciclovir, fueron igualmente eficaces en este sentido {svg_2}.
3. Reducción de la carga de ADN viral latente Si bien se encontró que Valaciclovir reducía la carga de ADN viral latente mejor que Famciclovir en estudios, las tasas de reactivación por explantación y exposición a UV fueron las mismas para ambos fármacos {svg_3}.
4. Supresión de la excreción asintomática y sintomática recurrente del virus del herpes simple anogenital Famciclovir se ha utilizado en un ensayo aleatorizado, doble ciego, doble placebo, controlado con placebo, de grupos paralelos y de 112 días para el tratamiento supresor de la excreción viral anogenital en mujeres con brotes genitales frecuentes y recurrentes. El estudio encontró que Famciclovir redujo la excreción viral tanto asintomática como sintomática y retrasó el inicio de la excreción asintomática {svg_4}.
5. Tratamiento de la infección por virus del herpes simple genital (VHS) Famciclovir es el profármaco oral del penciclovir, un análogo de nucleósido que comparte el mismo espectro antiviral que el aciclovir, con similar potencia y selectividad. Se ha utilizado en el tratamiento de la infección por virus del herpes simple genital (VHS) {svg_5}.
6. Reducción del riesgo de transmisión del herpes genital Como generalmente se cree que la excreción viral asintomática es un factor de riesgo importante para la transmisión, el uso de Famciclovir para reducir la excreción asintomática podría reducir potencialmente el riesgo de transmisión del herpes genital {svg_6}.
Análisis Bioquímico
Biochemical Properties
FamciclovirMalonate undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . It inhibits viral replication by targeting viral DNA polymerase .
Cellular Effects
FamciclovirMalonate, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .
Molecular Mechanism
The molecular mechanism of FamciclovirMalonate involves its conversion to penciclovir, which then inhibits the DNA polymerase of susceptible viruses . This inhibition selectively prevents herpes viral DNA synthesis and replication .
Temporal Effects in Laboratory Settings
It is known that the drug undergoes rapid biotransformation to penciclovir upon administration .
Metabolic Pathways
FamciclovirMalonate is involved in the metabolic pathway of nucleoside analog DNA polymerase inhibition . It is converted to penciclovir, which then inhibits the DNA polymerase of susceptible viruses .
Propiedades
IUPAC Name |
dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGRTSYPKYJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122497-20-5 | |
| Record name | Dimethyl 2-(2-(2-amino-9H-purin-9-yl)ethyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122497205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC9597MNT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


